n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine
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Overview
Description
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: Used as a BMP inhibitor.
Uniqueness
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine stands out due to its unique combination of photophysical properties and synthetic versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-10-8-2-3-11-12(8)6-7/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
KDKRQWBDKWHGON-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
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